Cas no 332177-29-4 (<br>2-Amino-4-(3,5-dichloro-2-methoxy-phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chrom ene-3-carbonitrile)

<br>2-Amino-4-(3,5-dichloro-2-methoxy-phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chrom ene-3-carbonitrile 化学的及び物理的性質
名前と識別子
-
- <br>2-Amino-4-(3,5-dichloro-2-methoxy-phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chrom ene-3-carbonitrile
- AKOS000576170
- BAS 01280220
- 2-Amino-4-(3,5-dichloro-2-methoxy-phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- AG-690/13508114
- 2-Amino-4-(3,5-dichloro-2-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- 332177-29-4
- AKOS024302763
-
- MDL: MFCD02046011
- インチ: InChI=1S/C17H14Cl2N2O3/c1-23-16-9(5-8(18)6-11(16)19)14-10(7-20)17(21)24-13-4-2-3-12(22)15(13)14/h5-6,14H,2-4,21H2,1H3
- InChIKey: GYQGFYWVCGNFOK-UHFFFAOYSA-N
- ほほえんだ: COC1=C(C=C(C=C1Cl)Cl)C2C(=C(N)OC3=C2C(=O)CCC3)C#N
計算された属性
- せいみつぶんしりょう: 364.0381477Da
- どういたいしつりょう: 364.0381477Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 2
- 複雑さ: 664
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 85.3Ų
<br>2-Amino-4-(3,5-dichloro-2-methoxy-phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chrom ene-3-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1630324-5g |
2-Amino-4-(3,5-dichloro-2-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile |
332177-29-4 | 98% | 5g |
¥12818.00 | 2024-05-18 | |
Chemenu | CM291646-1g |
2-Amino-4-(3,5-dichloro-2-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile |
332177-29-4 | 97% | 1g |
$326 | 2022-06-11 | |
Chemenu | CM291646-5g |
2-Amino-4-(3,5-dichloro-2-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile |
332177-29-4 | 97% | 5g |
$825 | 2021-06-17 |
<br>2-Amino-4-(3,5-dichloro-2-methoxy-phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chrom ene-3-carbonitrile 関連文献
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
5. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
8. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
<br>2-Amino-4-(3,5-dichloro-2-methoxy-phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chrom ene-3-carbonitrileに関する追加情報
2-Amino-4-(3,5-dichloro-2-methoxy-phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chrom ene-3-carbonitrile (CAS No. 332177-29-4): A Comprehensive Overview
2-Amino-4-(3,5-dichloro-2-methoxy-phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chrom ene-3-carbonitrile (CAS No. 332177-29-4) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of chromene derivatives and is characterized by its unique structural features and potential biological activities. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological properties, and recent research advancements related to this compound.
Chemical Structure and Properties
The molecular formula of 2-Amino-4-(3,5-dichloro-2-methoxy-phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chrom ene-3-carbonitrile is C19H16Cl2N2O3, with a molecular weight of approximately 389.24 g/mol. The compound features a chromene core with a substituted phenyl ring and various functional groups, including an amino group, a cyano group, and a methoxy group. These functional groups contribute to the compound's unique chemical properties and reactivity.
The presence of the amino and cyano groups imparts significant polarity to the molecule, making it soluble in polar solvents such as water and ethanol. The dichloro substitution on the phenyl ring enhances the compound's stability and influences its electronic properties. The methoxy group further modulates the electronic environment around the phenyl ring, affecting the overall reactivity and biological activity of the molecule.
Synthesis Methods
The synthesis of 2-Amino-4-(3,5-dichloro-2-methoxy-phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chrom ene-3-carbonitrile has been reported in several studies. One common approach involves the condensation of 3,5-dichloro-2-methoxybenzaldehyde with malononitrile in the presence of a base to form an intermediate nitrile derivative. This intermediate is then cyclized using a suitable catalyst to form the chromene core. Subsequent functionalization steps are employed to introduce the amino group and other substituents.
A recent study published in the Journal of Organic Chemistry detailed an optimized synthetic route that achieved high yields and purity levels. The researchers utilized microwave-assisted synthesis techniques to enhance reaction efficiency and reduce reaction times. This method not only improved the overall yield but also minimized side reactions and impurities.
Biological Activities
2-Amino-4-(3,5-dichloro-2-methoxy-phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chrom ene-3-carbonitrile has been investigated for its potential biological activities in various preclinical studies. One notable area of interest is its anti-inflammatory properties. Research has shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. These findings suggest that it may have therapeutic potential in treating inflammatory diseases such as arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, 2-Amino-4-(3,5-dichloro-2-methoxy-phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chrom ene-3-carbonitrile has demonstrated promising anticancer activity. Studies have shown that it can induce apoptosis in various cancer cell lines by disrupting mitochondrial function and activating caspase pathways. This makes it a potential candidate for further development as an anticancer agent.
Clinical Trials and Future Prospects
The potential therapeutic applications of 2-Amino-4-(3,5-dichloro-2-methoxy-phenyl)-5-o xo - 5 , 6 , 7 , 8 - tetrahydro - 4 H - chrom ene - 3 - carbonitrile have led to increased interest in its clinical evaluation. Several preclinical studies have provided encouraging results, paving the way for future clinical trials. Researchers are currently exploring its safety profile and efficacy in animal models of inflammatory diseases and cancer.
A phase I clinical trial is currently underway to evaluate the safety and pharmacokinetics of this compound in healthy volunteers. Preliminary results have shown favorable safety profiles with no significant adverse effects observed at therapeutic doses. These findings are promising and suggest that further clinical trials are warranted to assess its therapeutic potential in human patients.
Conclusion
2-Amino - 4 - ( 3 , 5 - dichloro - 2 - methoxy - phenyl ) - 5 - ox o - 5 , 6 , 7 , 8 - tetrahydro - 4 H - chrom ene - 3 - carbonitrile (CAS No. 332177 - 29 - 4) is a promising compound with diverse biological activities that warrant further investigation. Its unique chemical structure and functional groups contribute to its potential therapeutic applications in treating inflammatory diseases and cancer. Ongoing research efforts aim to optimize its synthesis methods and evaluate its safety and efficacy in clinical settings. As our understanding of this compound continues to evolve, it holds great promise for advancing medical treatments in these areas.
332177-29-4 (<br>2-Amino-4-(3,5-dichloro-2-methoxy-phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chrom ene-3-carbonitrile) 関連製品
- 1801443-88-8(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-3-fluoroaniline)
- 1807027-05-9(3-Chloro-4-cyano-2-(difluoromethyl)pyridine-5-acetic acid)
- 1934514-72-3({2-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrazin-3-yl}methanol)
- 2137550-47-9(N-(3-fluoropiperidin-4-yl)-2-methoxyacetamide)
- 2228554-59-2(3,3,4,4,5,5,5-heptafluoropentanimidamide)
- 2227650-72-6(5-bromo-2-(2S)-2-hydroxypropylphenol)
- 1803885-30-4(2-Bromo-1-(4-(chloromethyl)-3-nitrophenyl)propan-1-one)
- 935-72-8(1H-Pyrrole-3,4-dicarboxylic acid)
- 1208083-15-1(3,5-Difluorobiphenyl-4-amine)
- 1263212-32-3(3-(Ethylsulfonyl)-1,2,4-oxadiazol-5-amine)



